molecular formula C11H7BrF6O2 B12868399 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene

Cat. No.: B12868399
M. Wt: 365.07 g/mol
InChI Key: BIUYCSVWVVTTGW-UHFFFAOYSA-N
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Description

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene is a chemical compound with the molecular formula C11H7BrF6O2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene typically involves the reaction of 3-bromo-4-nitrostyrene with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature, and the reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of corresponding reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxide .

Scientific Research Applications

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H7BrF6O2

Molecular Weight

365.07 g/mol

IUPAC Name

2-bromo-4-ethenyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

InChI

InChI=1S/C11H7BrF6O2/c1-2-6-3-4-8(7(12)5-6)19-10(14,15)9(13)20-11(16,17)18/h2-5,9H,1H2

InChI Key

BIUYCSVWVVTTGW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br

Origin of Product

United States

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